(S)-3-(Difluoromethyl)morpholine

Catalog No.
S13459633
CAS No.
M.F
C5H9F2NO
M. Wt
137.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(Difluoromethyl)morpholine

Product Name

(S)-3-(Difluoromethyl)morpholine

IUPAC Name

(3S)-3-(difluoromethyl)morpholine

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

InChI

InChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2/t4-/m0/s1

InChI Key

XLKUBUPJCAGGDP-BYPYZUCNSA-N

Canonical SMILES

C1COCC(N1)C(F)F

Isomeric SMILES

C1COC[C@H](N1)C(F)F

(S)-3-(Difluoromethyl)morpholine is a fluorinated morpholine derivative characterized by the presence of a difluoromethyl group at the 3-position of the morpholine ring. Its molecular formula is C5H9F2NOC_5H_9F_2NO with a molecular weight of approximately 137.13 g/mol. This compound is notable for its unique chemical properties imparted by the difluoromethyl group, which enhances its reactivity and potential biological activity. The compound's IUPAC name is (3R)-3-(difluoromethyl)morpholine, and it features specific stereochemistry that can influence its interactions in biological systems .

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different properties and reactivities.
  • Reduction: Reduction reactions can convert it into various reduced forms, altering its functional characteristics.
  • Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of diverse derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed.

Research indicates that (S)-3-(Difluoromethyl)morpholine exhibits potential biological activities, particularly in medicinal chemistry. The difluoromethyl group enhances the compound's binding affinity to various biological targets, which could lead to significant therapeutic effects. Studies have shown that compounds with difluoromethyl substituents often display unique pharmacological profiles compared to their non-fluorinated counterparts .

The mechanism of action involves interactions with specific enzymes or receptors, although detailed studies are ongoing to elucidate these pathways fully.

The synthesis of (S)-3-(Difluoromethyl)morpholine typically involves the following methods:

  • Radical Difluoromethylation: This method utilizes difluoromethyl radicals to introduce the difluoromethyl group into morpholine derivatives. This process is often conducted under controlled conditions to maximize yield and selectivity.
  • Transition-Metal-Free Reactions: Recent studies have demonstrated innovative approaches to synthesize morpholine derivatives using transition-metal-free methods, enhancing efficiency and reducing environmental impact .

Industrial production may involve large-scale difluoromethylation reactions optimized through advanced catalytic systems to ensure cost-effectiveness and high purity of the final product.

(S)-3-(Difluoromethyl)morpholine has a wide range of applications in various fields:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals due to its unique biological properties.
  • Chemical Research: The compound is utilized in synthetic organic chemistry as a precursor for more complex molecules.
  • Material Science: It contributes to the production of specialty chemicals and materials with desired properties .

Interaction studies are crucial for understanding how (S)-3-(Difluoromethyl)morpholine interacts with biological macromolecules. Preliminary investigations have indicated that this compound may bind selectively to certain enzymes or receptors, influencing metabolic pathways. Ongoing research aims to map out these interactions more comprehensively, which could lead to the development of new therapeutic agents targeting specific diseases .

Several compounds share structural similarities with (S)-3-(Difluoromethyl)morpholine, including:

Uniqueness

(S)-3-(Difluoromethyl)morpholine stands out due to the presence of two fluorine atoms in the difluoromethyl group, which significantly influences its chemical reactivity and biological interactions compared to mono- and trifluorinated analogs. This unique feature makes it particularly valuable in applications where specific molecular interactions are required .

Systematic IUPAC Name and Structural Representation

The compound (S)-3-(difluoromethyl)morpholine is a chiral morpholine derivative with a difluoromethyl group at the third position of the six-membered ring. Its systematic IUPAC name is (S)-3-(difluoromethyl)morpholine, reflecting the stereochemistry at the third carbon atom. The structural formula (Figure 1) consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with a difluoromethyl (-CF$$_2$$H) group at the stereogenic center.

The molecular formula is C$$5$$H$$9$$F$$2$$NO, with a molecular weight of 155.13 g/mol for the free base. The hydrochloride salt form, commonly used in synthesis, has the molecular formula C$$5$$H$${10}$$ClF$$2$$NO and a molecular weight of 173.59 g/mol.

Table 1: Key Identifiers of (S)-3-(Difluoromethyl)morpholine

PropertyValue
IUPAC Name(S)-3-(difluoromethyl)morpholine
CAS Registry Number1242464-78-3
Molecular FormulaC$$5$$H$$9$$F$$_2$$NO
Molecular Weight155.13 g/mol
Stereochemistry(S)-configuration

CAS Registry Number and Regulatory Identifiers

The CAS Registry Number for (S)-3-(difluoromethyl)morpholine is 1242464-78-3. The hydrochloride salt form is also cataloged under the same CAS entry. Regulatory identifiers include:

  • MDL Number: MFCD22393138 (for the hydrochloride form).
  • InChIKey: BPZYLTBLBSNUNY-UHFFFAOYSA-N (derived from the free base structure).

The compound is not listed in major regulatory databases (e.g., FDA Orange Book or EMA Substance Registry) as of 2025, indicating its primary use in research rather than commercial pharmaceuticals.

Stereochemical Designation and Enantiomeric Purity

The (S)-configuration is critical for the compound’s interaction with biological targets, as demonstrated in studies of analogous morpholine derivatives. Enantiomeric purity is typically >98% in synthesized batches, as inferred from chiral separation methods described for related compounds. The stereochemical assignment is confirmed via X-ray crystallography or chiral HPLC in analogous molecules.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

137.06522023 g/mol

Monoisotopic Mass

137.06522023 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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